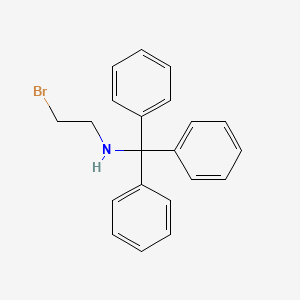
(2-Bromoethyl)tritylamine
Cat. No. B8359691
M. Wt: 366.3 g/mol
InChI Key: UUDAQOMDTUEKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05164397
Procedure details


272.1 g (976 mmol) of triphenylchloromethane, 800 ml of dichloromethane and 200 g (976 mmol) of 2-bromoethanamine hydrobromide are introduced into a 2-1 round bottom flask placed under nitrogen. The mixture is stirred and 300 ml of triethylamine are added dropwise and stirring is continued for 48 h. The triethylamine hydrochloride which precipitates is separated off, water is added to the filtrate, the organic phase is separated off and is washed with water and dried over sodium sulphate, and the solvent is evaporated off. An oil is obtained, which is purified by chromatography on a column of silica gel. After recrystallisation from a mixture of dichloromethane and cyclohexane 273.17 g of white solid are obtained. Melting point: 108°-109° C.


Name
2-bromoethanamine hydrobromide
Quantity
200 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClCCl.Br.[Br:25][CH2:26][CH2:27][NH2:28]>C(N(CC)CC)C>[Br:25][CH2:26][CH2:27][NH:28][C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
272.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
2-bromoethanamine hydrobromide
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrCCN
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The triethylamine hydrochloride which precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water is added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oil is obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which is purified by chromatography on a column of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallisation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
from a mixture of dichloromethane and cyclohexane 273.17 g of white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCCNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
